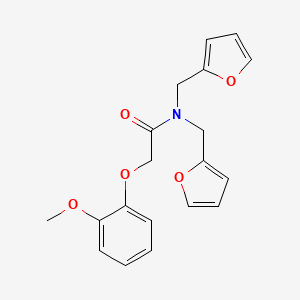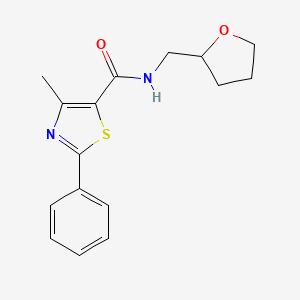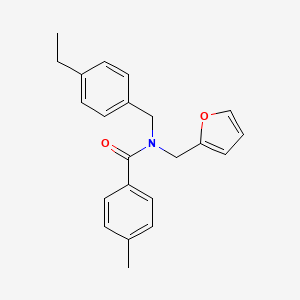![molecular formula C17H14ClN3O4 B11376727 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11376727.png)
3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]ベンゾアミドは、ベンゾアミド類に属する合成有機化合物です。ベンゾアミドコアに3-クロロ基が置換され、3,4-ジメトキシフェニル基に結合した1,2,5-オキサジアゾール環を特徴としています。
2. 製法
合成経路と反応条件
3-クロロ-N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]ベンゾアミドの合成は、通常、以下の手順を伴います。
1,2,5-オキサジアゾール環の形成: 適切なヒドラジドと適切なニトリルオキシドを制御された条件下で反応させることで達成できます。
3,4-ジメトキシフェニル基の結合: この手順では、1,2,5-オキサジアゾール中間体を3,4-ジメトキシフェニル誘導体とカップリングします。
3-クロロ基の導入: これは、塩化チオニルや五塩化リンなどの試薬を用いた塩素化反応によって行うことができます。
ベンゾアミドコアの形成: 最後の手順では、置換されたベンゾイルクロリドとアミンを反応させて、ベンゾアミド構造を形成します。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、自動反応器の使用、精確な温度制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
3. 化学反応解析
反応の種類
3-クロロ-N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]ベンゾアミドは、さまざまな化学反応を受ける可能性があり、それには以下が含まれます。
酸化: メトキシ基は酸化されて、対応するアルデヒドまたはカルボン酸を形成する可能性があります。
還元: オキサジアゾール環のニトロ基は、アミンに還元される可能性があります。
置換: クロロ基は、アミンやチオールなどの他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性または塩基性条件下で使用できます。
還元: 触媒水素化または水素化ホウ素ナトリウムなどの還元剤の使用。
置換: アジ化ナトリウムやチオ尿素などの試薬を使用して、求核置換反応を行うことができます。
主な生成物
酸化: アルデヒドまたはカルボン酸の形成。
還元: アミンの形成。
置換: さまざまな官能基を持つ置換ベンゾアミドの形成。
4. 科学研究への応用
3-クロロ-N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]ベンゾアミドは、いくつかの科学研究への応用があります。
医薬品化学: 特定の酵素や受容体を標的とする新規薬物の開発のためのリード化合物として使用できます。
材料科学: そのユニークな構造により、特定の電子特性や光学特性を持つ新素材の開発候補となります。
生物学的研究: タンパク質や核酸などの生体高分子と、小分子の相互作用を研究するために使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Attachment of the 3,4-dimethoxyphenyl group: This step involves the coupling of the 1,2,5-oxadiazole intermediate with a 3,4-dimethoxyphenyl derivative.
Introduction of the 3-chloro group: This can be done through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the benzamide core: The final step involves the reaction of the substituted benzoyl chloride with an amine to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins or nucleic acids.
作用機序
3-クロロ-N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]ベンゾアミドの作用機序は、特定の分子標的との相互作用を伴います。オキサジアゾール環とベンゾアミドコアは、酵素や受容体と相互作用して、生体経路の阻害または活性化につながる可能性があります。関与する正確な分子標的と経路は、特定の用途と研究対象の生物系によって異なります。
6. 類似化合物の比較
類似化合物
3-クロロ-N-(2,4-ジメトキシフェニル)-4-メトキシベンゾアミド: 異なる置換パターンを持つ類似の構造。
3-クロロ-N-[2-(3,4-ジメトキシフェニル)エチル]-N-メチル-プロパン-1-アミン: 異なる官能基を持つ類似のコア構造。
独自性
3-クロロ-N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]ベンゾアミドは、特定の電子特性と立体特性を与える1,2,5-オキサジアゾール環の存在により、独特です。これは、他のベンゾアミド誘導体とは異なり、特定の用途ではより効果的になる可能性があります。
類似化合物との比較
Similar Compounds
3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide: Similar structure with a different substitution pattern.
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine: Similar core structure with different functional groups.
Uniqueness
3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the 1,2,5-oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other benzamide derivatives and potentially more effective in certain applications.
特性
分子式 |
C17H14ClN3O4 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C17H14ClN3O4/c1-23-13-7-6-10(9-14(13)24-2)15-16(21-25-20-15)19-17(22)11-4-3-5-12(18)8-11/h3-9H,1-2H3,(H,19,21,22) |
InChIキー |
IYTUWYOBMXKSBS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11376656.png)
![5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11376666.png)
![8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11376673.png)
![5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11376676.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B11376683.png)

![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11376689.png)
![(2-Methylphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11376690.png)
![Ethyl 4,5-dimethyl-2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11376697.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea](/img/structure/B11376710.png)
![2-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11376716.png)
![5-[(4-methoxybenzyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11376734.png)


